2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Overview
Description
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the scientific community due to its synthetic and pharmacological potential .
Mechanism of Action
Target of Action
The 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect several biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 2-Methyl-8-azabicyclo[32One study suggests that compounds with a similar structure exhibit good nematicidal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction is crucial as it can influence neurotransmission processes. Additionally, this compound binds to certain receptor proteins, affecting their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its function and interactions with other biomolecules, ultimately affecting its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride has several scientific research applications, including:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo[3.2.1]octan-3-one hydrochloride
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity, pharmacological properties, and overall utility in various applications compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQRMRFFCTCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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